Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-
Description
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- is a tertiary amide compound characterized by a butanamide backbone substituted with a dibutylamino-oxopropyl group. This compound is structurally related to intermediates used in pharmaceutical synthesis and polymer chemistry, where substituent groups dictate reactivity and application .
Properties
CAS No. |
82024-09-7 |
|---|---|
Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-3-oxopropyl]butanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-7-12-17(13-8-5-2)15(19)10-11-16-14(18)9-6-3/h4-13H2,1-3H3,(H,16,18) |
InChI Key |
IAXUXBNHBKQKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCNC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Butanoyl chloride or butanoic acid derivatives : Used as the acylating agent to form the butanamide backbone.
- Dibutylamine : Provides the dibutylamino substituent.
- 3-chloropropanone or 3-oxopropyl halide intermediates : Serve as electrophilic centers for nucleophilic substitution to introduce the 3-oxopropyl group.
Synthetic Route Example
A representative synthetic route involves:
- Acylation Step : Reaction of butanoyl chloride with dibutylamine to form N-dibutylbutanamide intermediate.
- Alkylation Step : The N-dibutylbutanamide is then reacted with a 3-chloropropanone derivative under nucleophilic substitution conditions (SN2 mechanism) to introduce the 3-oxopropyl group at the nitrogen atom.
- Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound.
This approach is supported by analogous syntheses of related amides and amido-functionalized tertiary amines reported in the literature.
Reaction Conditions
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution.
- Temperature : Reactions are typically conducted at ambient to moderate temperatures (20–60 °C) to optimize yield and minimize side reactions.
- Catalysts/Base : Mild bases such as triethylamine or sodium carbonate may be used to neutralize HCl formed during acylation and promote nucleophilic substitution.
Analytical Characterization and Yield
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of amide, ketone, and dibutylamino groups.
- Fourier Transform Infrared (FT-IR) Spectroscopy : Identification of characteristic amide (C=O stretch ~1650 cm^-1) and ketone groups.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- Elemental Analysis : Validates molecular formula consistency.
- Melting Point Determination : Assesses purity.
Yields for such syntheses typically range from moderate to high (60–85%), depending on reaction optimization and purification efficiency.
Comparative Data Table of Related Compounds and Preparation Notes
Research Findings and Optimization Insights
- Chain Length and Steric Effects : Ligands with shorter alkyl chains on the amide nitrogen tend to have higher reactivity and extraction efficiency, likely due to reduced steric hindrance.
- Functional Group Influence : Increasing the number of amide groups in related ligands decreases extraction ability, suggesting that the balance of amide and amine functionalities is critical for reactivity and selectivity.
- Reaction Mechanism : The key step in the preparation is a bimolecular nucleophilic substitution (SN2) where the amide nitrogen attacks the electrophilic carbon of the 3-oxopropyl halide intermediate.
- Environmental Considerations : Syntheses avoid phosphorus-containing reagents to prevent secondary waste, favoring cleaner reaction profiles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, altering their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting the stability and function of biological molecules.
Comparison with Similar Compounds
Structural Analogues with Varied Amino Substituents
Key Compounds :
Butanamide, N-[3-(dimethylamino)propyl]-3-oxo- (): Substituent: Dimethylamino group instead of dibutylamino. Impact: Reduced steric hindrance and lower molecular weight compared to the dibutyl variant. Dimethylamino groups enhance solubility in polar solvents but reduce lipid membrane permeability .
N,N-dibenzyl-3-oxobutanamide (): Substituent: Aromatic dibenzyl groups. The benzyl groups also reduce solubility in aqueous media compared to aliphatic dibutyl chains .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | Substituent Type | Key Properties |
|---|---|---|---|
| N-(3-(dibutylamino)-3-oxopropyl)butanamide | ~300 (estimated) | Aliphatic dibutylamino | High lipophilicity, moderate solubility |
| N-[3-(dimethylamino)propyl]-3-oxobutanamide | ~174 | Aliphatic dimethylamino | Higher polarity, water solubility |
| N,N-dibenzyl-3-oxobutanamide | 281.35 | Aromatic dibenzyl | Low aqueous solubility, aromatic interactions |
| 3-Oxo-N-phenylbutanamide | 177.20 | Phenyl | Reactive β-ketoamide, dye applications |
Industrial and Market Relevance
- Butanamide, N,N'-1,4-phenylenebis[3-oxo-...] (): This polymer precursor features bis-3-oxobutanamide groups linked via a phenyl ring. Compared to the monomeric target compound, it exhibits higher thermal stability and is used in polyimide production. The dibutylamino group in the target compound may introduce flexibility in polymer backbones .
Biological Activity
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-, is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in medicine and biochemistry.
Chemical Structure and Properties
The chemical structure of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- is characterized by the presence of a butanamide backbone with a dibutylamino group attached to a propanoyl moiety. This structural configuration suggests potential interactions with biological receptors and pathways.
- Receptor Interaction : Butanamide derivatives often exhibit activity through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The dibutylamino group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
- Enzyme Inhibition : Some studies suggest that compounds similar to butanamide can inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and gastrointestinal functions .
Pharmacological Effects
- CNS Effects : Research indicates that butanamide compounds may influence neurotransmitter release, leading to effects on mood and cognition. They could serve as potential treatments for conditions like anxiety or depression.
- Metabolic Regulation : There is evidence that these compounds can modulate lipid absorption and metabolism, which may have implications for treating obesity and metabolic disorders .
Study 1: CNS Activity
A study investigated the effects of a similar butanamide compound on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety-related behaviors at certain dosages, suggesting potential therapeutic benefits for anxiety disorders .
Study 2: Metabolic Impact
Another study focused on the impact of butanamide derivatives on lipid metabolism. The findings revealed that these compounds could reduce bile acid absorption, indicating a mechanism that might be exploited for treating hyperlipidemia .
Toxicity and Safety Profile
Research into the toxicity of butanamide derivatives has shown varying results depending on the specific compound and dosage. A repeated dose toxicity study indicated no significant adverse effects at lower concentrations, but caution is advised at higher doses due to potential systemic effects .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via amidation reactions using activated esters or coupling agents. For example, oxalyl chloride in dichloromethane or tetrahydrofuran facilitates the formation of intermediate isocyanates, which react with amines to yield the target molecule. Key parameters include solvent polarity (non-polar solvents improve yield), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) to minimize side reactions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradients of ethyl acetate/hexane. Yields typically range from 45% to 65%, depending on steric hindrance from the dibutylamino group .
Q. Which spectroscopic techniques are most effective for structural characterization of this butanamide derivative?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dibutylamino group (δ 1.2–1.6 ppm for butyl CH₂, δ 3.2–3.4 ppm for N-CH₂) and the 3-oxopropyl moiety (δ 2.5–2.8 ppm for carbonyl-proximal CH₂) .
- Infrared Spectroscopy (IR) : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N-H bend) verify the amide backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with ESI+ peaks matching [M+H]⁺ .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Solubility decreases in acidic conditions (pH < 5) due to protonation of the dibutylamino group .
- Stability : Stable at 4°C in inert atmospheres for >6 months. Degrades in basic media (pH > 9) via hydrolysis of the amide bond, confirmed by HPLC monitoring .
Advanced Research Questions
Q. How does the dibutylamino substituent influence interactions with biological targets such as enzymes?
- Mechanistic Insight : The dibutylamino group enhances lipophilicity, improving membrane permeability in cellular assays. In enzyme inhibition studies (e.g., immunoproteasome β5i subunit), this group increases binding affinity by forming hydrophobic interactions with active-site pockets. Comparative studies show a 2.3-fold higher IC₅₀ for dibutylamino derivatives versus dimethylamino analogs .
- Case Study : In aldehyde dehydrogenase (ZmALDH7) assays, the compound acts as a competitive inhibitor (Kᵢ = 12.5 ± 0.77 μM), with the dibutylamino moiety stabilizing a non-productive enzyme conformation .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar butanamide derivatives?
- Data Reconciliation : Discrepancies in IC₅₀ values (e.g., β5i inhibition ranging from 12% to 46%) arise from assay conditions. Standardize protocols by:
- Using identical enzyme sources (recombinant vs. native).
- Controlling ATP concentrations (1–2 mM for proteasome assays).
- Validating purity via HPLC (>95%) to exclude inactive isomers .
Q. How can computational modeling guide the design of butanamide-based probes for protein interaction studies?
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases, GPCRs). The 3-oxopropyl chain acts as a flexible linker, enabling optimal positioning of the dibutylamino group in hydrophobic pockets .
- Dynamic Simulations : Molecular dynamics (MD) simulations (50 ns) reveal stable hydrogen bonds between the amide carbonyl and conserved residues (e.g., Tyr128 in β5i) .
Q. What are the methodological considerations for synthesizing photoaffinity or fluorescent probes from this compound?
- Derivatization Strategies :
- Introduce azide or alkyne handles via SN2 substitution at the terminal oxo group for click chemistry applications .
- Attach fluorophores (e.g., FITC) to the butyl chain using EDC/NHS coupling, with purification via size-exclusion chromatography .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
